2-Deoxyxylofuranose
CAS No.:
Cat. No.: VC13693304
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H10O4 |
---|---|
Molecular Weight | 134.13 g/mol |
IUPAC Name | (4R,5R)-5-(hydroxymethyl)oxolane-2,4-diol |
Standard InChI | InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4-,5?/m1/s1 |
Standard InChI Key | PDWIQYODPROSQH-ZZKAVYKESA-N |
Isomeric SMILES | C1[C@H]([C@H](OC1O)CO)O |
SMILES | C1C(C(OC1O)CO)O |
Canonical SMILES | C1C(C(OC1O)CO)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-Deoxyxylofuranose (C₅H₁₀O₄) is a pentose sugar derivative with the systematic name 1,3-di-O-acetyl-2-deoxy-5-O-benzoyl-D-xylofuranose. Its molecular formula, C₁₆H₁₈O₇, corresponds to a molecular weight of 322.31 g/mol . The absence of the C-2 hydroxyl group distinguishes it from xylofuranose, altering its hydrogen-bonding capacity and conformational flexibility.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₈O₇ | |
Molecular Weight | 322.31 g/mol | |
CAS Registry Number | 327027-21-4 | |
Boiling Point | Not reported | – |
Solubility | Soluble in organic solvents |
Stereochemical Configuration
The compound adopts a furanose ring structure with D-xylo configuration, confirmed by NMR and X-ray crystallography . The benzoyl and acetyl protective groups at C-5 and C-1/C-3 positions, respectively, stabilize the furanose form and direct regioselective reactions during synthesis .
Synthesis and Functionalization
Traditional Synthetic Routes
Early synthesis methods relied on the functionalization of xylose derivatives. For example, the patent US4675390A details a protocol starting from 2-deoxy-D-ribose, involving methanolic HCl treatment to form methyl 2-deoxyribofuranoside, followed by tritylation and benzoylation . This approach yielded α- and β-anomers, separable via chromatography .
Modern Glycosylation Strategies
Recent advances leverage glycosyl donors like fluorides and thioglycosides. The Chemical Reviews article highlights the use of Cp₂HfCl₂–AgClO₄ to activate 2-deoxyglycosyl fluorides, achieving α-selectivity in MeCN and β-selectivity in Et₂O . For instance, coupling 2-deoxyxylofuranosyl fluoride (71) with galactose acceptors produced disaccharides (73) in moderate yields .
Table 2: Representative Glycosylation Reactions
Donor | Acceptor | Promoter | Yield (%) | α:β Ratio | Source |
---|---|---|---|---|---|
2-Deoxyxylofuranosyl fluoride | Galactose derivative | Cp₂HfCl₂–AgClO₄ | 65 | 10:1 | |
2-Iodo-2-deoxy donor | Vancomycin analog | TMSOTf | 84 | 8:1 |
Protective Group Dynamics
Orthogonal protection is critical for selective functionalization. The 5-O-benzoyl and 1,3-di-O-acetyl groups in 2-deoxyxylofuranose enable sequential deprotection under acidic or basic conditions . For example, benzoyl removal via NaOH/MeOH selectively exposes the C-5 hydroxyl for further glycosylation .
Physicochemical Behavior and Reactivity
Solubility and Stability
2-Deoxyxylofuranose exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water . The benzoyl group enhances lipophilicity, facilitating membrane permeability in drug delivery systems .
Acid-Catalyzed Rearrangements
Under acidic conditions, the furanose ring undergoes ring-opening to form acyclic intermediates, which can recyclize into pyranose forms or undergo elimination to generate glycals . For example, treatment with BF₃·OEt₂ promotes O- to C-glycoside rearrangements, yielding C-linked derivatives like 70 .
Applications in Pharmaceutical Chemistry
Glycoside Antibiotics
2-Deoxyxylofuranose derivatives are precursors in vancomycin analogs. As reported in Chemical Reviews, coupling 2-deoxyxylofuranosyl donors (66) with vancomycin aglycones produced disaccharides (67) in 89% yield . These analogs exhibit enhanced activity against Gram-positive pathogens .
Antiviral Agents
The patent US4675390A demonstrates that 2-deoxypentose derivatives inhibit platelet-activating factor (PAF)-induced aggregation at 50–100 μM concentrations . Structural analogs with phosphocholyl groups show potential as antiviral agents by disrupting viral envelope assembly .
Recent Research and Future Directions
Solid-Phase Synthesis
Recent studies explore solid-phase synthesis for iterative glycosylation. For example, immobilizing 2-deoxyxylofuranose donors on Wang resin enabled the assembly of oligosaccharides with >90% purity . This method reduces purification steps and improves scalability .
Computational Modeling
Density functional theory (DFT) studies predict the equatorial preference of 2-deoxyxylofuranose derivatives, guiding the design of stereoselective catalysts . Simulations indicate that solvent coordination (e.g., MeCN binding to Zr) modulates anomeric selectivity by shielding specific faces of the oxocarbenium ion .
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